A Technical Guide to the Structural Elucidation of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
A Technical Guide to the Structural Elucidation of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Foreword: The Analytical Imperative in Heterocyclic Chemistry
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][3][4] The precise arrangement of atoms within these molecules dictates their function, making unambiguous structural verification not just a procedural formality, but the very foundation of reliable and reproducible science. This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required to confirm the structure of a key derivative: Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[5] We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopy provides a self-validating system for structural confirmation.
The Elucidation Strategy: A Multi-Pronged Spectroscopic Approach
Structure elucidation is an exercise in deductive reasoning, where each piece of spectroscopic data provides a unique clue to the molecular puzzle. For a novel or synthesized compound like Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, a singular technique is insufficient. Instead, we rely on the convergence of evidence from multiple, orthogonal methods. Our strategy is built upon three pillars:
-
Mass Spectrometry (MS): To establish the molecular weight and elemental formula, providing the "total count" of our atomic building blocks.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, revealing the types of bonds and chemical "neighborhoods" within the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the precise carbon-hydrogen framework, detailing the connectivity and electronic environment of each atom.
The logical workflow of this process is designed to build a case for the structure, with each successive piece of data corroborating and refining the hypothesis.
Caption: Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Causality: Before we can determine the arrangement of atoms, we must first confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique elemental composition.
Expected Outcome: For a molecule with the formula C₁₀H₈N₂O₃, the expected monoisotopic mass is 204.0535 Da. In electrospray ionization (ESI) positive mode, we anticipate observing the protonated molecule [M+H]⁺ at m/z 204.0535.
Fragmentation Analysis: The fragmentation pattern provides a preliminary structural fingerprint. Key expected fragments include:
-
m/z 173: Loss of the methoxy group (•OCH₃, 31 Da).
-
m/z 145: Loss of the methoxycarbonyl group (•COOCH₃, 59 Da).
-
m/z 105: Benzoyl cation [C₆H₅CO]⁺, suggesting the phenyl group is attached to a carbonyl-like carbon in the ring.
-
m/z 77: Phenyl cation [C₆H₅]⁺.
Table 1: Predicted Mass Spectrometry Data
| m/z (Da) | Assignment | Significance |
| 205.0611 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |
| 173.0502 | [M-OCH₃]⁺ | Evidence for the methyl ester functionality. |
| 145.0396 | [M-COOCH₃]⁺ | Evidence for the complete ester group. |
| 105.0335 | [C₆H₅CO]⁺ | Suggests phenyl group adjacent to a C=N-O moiety. |
| 77.0386 | [C₆H₅]⁺ | Confirms the presence of a phenyl substituent. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 205) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Infrared Spectroscopy: Identifying the Chemical Bonds
Causality: IR spectroscopy is exceptionally sensitive to the vibrations of specific chemical bonds, making it the ideal tool for rapidly identifying the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, providing direct evidence for its existence.
Expected Outcome: The IR spectrum will serve as a checklist for the key structural components: the ester, the phenyl ring, and the oxadiazole heterocycle.
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Ester Group: The most prominent feature will be the sharp, strong C=O stretching absorption. The C-O stretches will also be present but can sometimes be complex.
-
Phenyl Group: Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while characteristic C=C ring stretches appear in the 1450-1600 cm⁻¹ region.[6]
-
Oxadiazole Ring: The C=N stretching vibration within the heterocyclic ring is a key identifier.[7]
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |
| ~1735 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |
| ~1610 | C=N Stretch | Oxadiazole Ring | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple bands) |
| 1300-1150 | C-O Stretch | Ester | Strong |
| ~750 and ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy: Assembling the Molecular Skeleton
Causality: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Chemical shifts, signal splitting (coupling), and integration values allow us to piece together the exact connectivity of the molecule.
¹H NMR Spectroscopy: Mapping the Protons
Expected Outcome: The ¹H NMR spectrum should be relatively simple, showing two distinct sets of signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the methyl ester.
-
Phenyl Protons (5H): These will appear in the downfield aromatic region (typically δ 7.0-8.5 ppm).[8][9] Due to the electron-withdrawing nature of the 1,2,4-oxadiazole ring, the two protons ortho to the ring will be the most deshielded and appear furthest downfield, likely as a multiplet. The three meta and para protons will appear slightly upfield, also as a multiplet.
-
Methyl Protons (3H): The three protons of the ester's methyl group are chemically equivalent and not adjacent to any other protons, so they will appear as a sharp singlet. Their position is typically around δ 3.9-4.1 ppm.[10]
-
Integration: The relative area under the aromatic and methyl signals will be in a precise 5:3 ratio.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Expected Outcome: The ¹³C NMR spectrum will show all 10 unique carbon atoms in the molecule.
-
Oxadiazole Carbons (C3 & C5): These are highly deshielded due to being bonded to two heteroatoms (N, O) and will appear far downfield, typically δ > 160 ppm.[11][12]
-
Ester Carbonyl (C=O): This carbon is also significantly deshielded and will appear in a similar region to the oxadiazole carbons, around δ 160-165 ppm.
-
Phenyl Carbons (6C): These will appear in the aromatic region (δ 120-140 ppm). Four distinct signals are expected: one for the ipso carbon (attached to the oxadiazole), one for the two ortho carbons, one for the two meta carbons, and one for the para carbon.
-
Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded and will appear upfield, typically around δ 52-55 ppm.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| ¹H | Phenyl (ortho) | ~8.15 | Multiplet | 2H |
| Phenyl (meta, para) | ~7.55 | Multiplet | 3H | |
| Methyl (-OCH₃) | ~4.05 | Singlet | 3H | |
| ¹³C | C5 (Oxadiazole) | ~175 | - | - |
| C3 (Oxadiazole) | ~168 | - | - | |
| C=O (Ester) | ~162 | - | - | |
| Phenyl (para) | ~132 | - | - | |
| Phenyl (ortho) | ~129 | - | - | |
| Phenyl (meta) | ~127 | - | - | |
| Phenyl (ipso) | ~125 | - | - | |
| Methyl (-OCH₃) | ~53 | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Set the spectral width to cover δ 0-12 ppm.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. Set the spectral width to cover δ 0-200 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Final Synthesis: Integrating the Data for Unambiguous Confirmation
Caption: Relationship between spectroscopic data and the final confirmed structure.
-
MS establishes the correct molecular formula (C₁₀H₈N₂O₃).
-
IR confirms the presence of the required functional groups: an ester, an aromatic ring, and a C=N bond consistent with the oxadiazole ring.
-
¹H NMR verifies the presence and ratio of the phenyl group (5H) and the methyl ester group (3H).
-
¹³C NMR confirms the presence of all 10 carbons in their expected chemical environments, including the highly deshielded carbonyl and heterocyclic carbons.
Each technique validates the findings of the others, leaving no ambiguity. The combined data conclusively prove the identity of the compound as Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate. This rigorous, multi-faceted approach is indispensable in the fields of chemical synthesis and drug development, ensuring that subsequent biological and material science studies are built on a solid and accurately characterized chemical foundation.
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